molecular formula C15H30O B3191511 2-Methyltetradecanal CAS No. 55019-35-7

2-Methyltetradecanal

Cat. No. B3191511
CAS RN: 55019-35-7
M. Wt: 226.4 g/mol
InChI Key: MJHNFOWITPQFBW-UHFFFAOYSA-N
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Patent
US07439403B2

Procedure details

MS: m/z (%)=168 (9, M+−58), 95 (6), 81 (8), 71 (19), 58 (100), 43 (23).
Name
( 6 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( 8 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 19 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 23 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1](C(CCCCCCCCC)C=O)CCC.[CH2:17]([CH:19]([CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32])[CH:20]=[O:21])C>>[CH3:17][CH:19]([CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:1])[CH:20]=[O:21]

Inputs

Step One
Name
( 6 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)C(C=O)CCCCCCCCC
Step Two
Name
( 8 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C=O)CCCCCCCCCCC
Step Three
Name
( 19 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( 23 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC(C=O)CCCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.